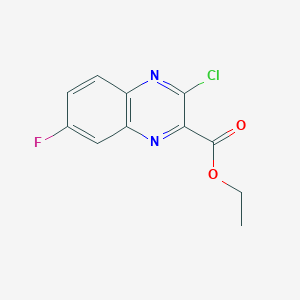

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. This compound, in particular, has garnered interest due to its potential as a kinase inhibitor, which makes it a promising candidate for cancer research and treatment .

Preparation Methods

The synthesis of Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate typically involves the reaction of a precursor compound with phosphorous oxychloride and dimethylformamide (DMF). The general method involves the following steps :

Starting Material: The precursor compound (2b) is used.

Reaction with Phosphorous Oxychloride: The precursor is reacted with phosphorous oxychloride (2.3 mL) and DMF (230 µL).

Formation of the Product: The reaction yields this compound as a brown oil with a 100% yield.

Chemical Reactions Analysis

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

Oxidation and Reduction:

Common Reagents and Conditions: Typical reagents for substitution reactions include nucleophiles such as amines or thiols. Oxidation reactions may involve oxidizing agents like hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride.

Scientific Research Applications

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.

Medicine: Due to its kinase inhibitory properties, it is being explored for its potential in cancer therapy.

Industry: Quinoxaline derivatives, including this compound, are used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate involves its role as a kinase inhibitor. It targets Pim-1 and Pim-2 kinases, which are overexpressed in various cancers. By inhibiting these kinases, the compound can interfere with cancer cell growth and proliferation . The molecular pathways involved include the inhibition of signal transduction pathways that are crucial for cancer cell survival.

Comparison with Similar Compounds

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate can be compared with other quinoxaline derivatives:

Ethyl 7-fluoro-3-hydroxyquinoxaline-2-carboxylate: This compound has a hydroxyl group instead of a chloro group, which may affect its reactivity and biological activity.

7-methoxyquinoxaline: Substitution with a methoxy group can enhance certain biological activities but may reduce others.

7-trifluoromethylquinoxaline: The presence of a trifluoromethyl group can significantly alter the compound’s pharmacokinetic properties and brain penetration.

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate is a synthetic compound belonging to the quinoxaline family, notable for its unique structural characteristics and significant biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Structural Characteristics

- Molecular Formula: C₁₁H₈ClFNO₂

- Molecular Weight: Approximately 232.63 g/mol

- Structural Features:

- Chloro group at the 3-position

- Fluoro group at the 7-position

These substituents enhance the compound's selectivity and potency compared to other quinoxaline derivatives, making it a promising candidate for pharmacological research .

This compound exhibits significant biological activity primarily through its inhibition of specific kinases, particularly Pim-1 and Pim-2. These kinases are implicated in various cancer pathways, including the regulation of cell survival and proliferation . The compound interacts effectively with the ATP-binding sites of these kinases, leading to their inhibition and suggesting potential applications in cancer therapy.

Antiproliferative Activity

Research has demonstrated that this compound possesses notable antiproliferative properties against several cancer cell lines. In vitro studies have shown:

- MCF-7 (Breast Adenocarcinoma) Cells:

- MDA-MB-231 (Triple-Negative Breast Cancer) Cells:

Comparative Efficacy

The following table summarizes the biological activity of this compound compared to other quinoxaline derivatives:

| Compound Name | IC50 (µg/mL) | Target Kinase Inhibition | Notes |

|---|---|---|---|

| This compound | 1.9 (HCT-116) | Pim-1, Pim-2 | Induces apoptosis in MCF-7 cells |

| Ethyl 6-fluoroquinoxaline-2-carboxylate | 3.5 | Limited | Lower potency compared to ethyl 3-chloro |

| Ethyl 3-methylquinoxaline-2-carboxylate | Variable | Variable | Activity varies significantly |

Case Studies

- Study on MCF-7 Cells:

-

Inhibition of Drug Resistance:

- Another study highlighted the compound's role in overcoming multidrug resistance by inhibiting Pim kinases, which are known to stabilize drug efflux transporters like P-glycoprotein (Pgp) and breast-cancer-resistant protein (BCRP). This could enhance the efficacy of existing chemotherapeutic agents against resistant cancer cells .

Properties

IUPAC Name |

ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O2/c1-2-17-11(16)9-10(12)15-7-4-3-6(13)5-8(7)14-9/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMORIMSWGGQBRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)F)N=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.